BenchChemオンラインストアへようこそ!

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Monoamine transporter Piperidine SAR DAT selectivity

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6) is a synthetic piperidine derivative bearing a 3,4-dichlorobenzyl substituent at the piperidine nitrogen and a methyl group at the 3-amine position, supplied as its hydrochloride salt. Its molecular formula is C13H19Cl3N2 with a molecular weight of approximately 309.7 g/mol.

Molecular Formula C13H19Cl3N2
Molecular Weight 309.7 g/mol
CAS No. 1261232-13-6
Cat. No. B3227690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
CAS1261232-13-6
Molecular FormulaC13H19Cl3N2
Molecular Weight309.7 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=C(C=C1)Cl)Cl)C2CCCNC2.Cl
InChIInChI=1S/C13H18Cl2N2.ClH/c1-17(11-3-2-6-16-8-11)9-10-4-5-12(14)13(15)7-10;/h4-5,7,11,16H,2-3,6,8-9H2,1H3;1H
InChIKeyKXJIGCKCFRMLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6): Compound Identity and Procurement-Relevant Characteristics


(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6) is a synthetic piperidine derivative bearing a 3,4-dichlorobenzyl substituent at the piperidine nitrogen and a methyl group at the 3-amine position, supplied as its hydrochloride salt . Its molecular formula is C13H19Cl3N2 with a molecular weight of approximately 309.7 g/mol . The compound is classified as a research chemical and is commercially available from several suppliers with purity typically ≥ 95% . Based on structural analogy to related piperidine analogues evaluated at monoamine transporters, this compound scaffold is of interest in medicinal chemistry for neurological and psychiatric target exploration .

Why In-Class Piperidine Analogs Cannot Substitute for (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride: The Quantitative Specificity Gap


Close structural analogs within this piperidine class, including regioisomers of dichlorobenzyl substitution or N-demethylated variants, cannot be assumed functionally interchangeable. Published structure-activity relationship (SAR) studies on meperidine-based piperidine analogues demonstrate that the precise position of chlorine substitution (e.g., 3,4-dichloro vs. 4-chloro) on the phenyl ring, the presence or absence of an N-methyl group, and the nature of the linker (benzyl vs. phenyl) profoundly influence both transporter binding potency and selectivity profiles at SERT, DAT, and NET [1]. For a compound such as (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride—for which no published quantitative biological activity data currently exist—any procurement decision involving generic substitution carries the risk of unknowingly altering target affinity, selectivity window, or off-target liability relative to the intended research application [1].

Quantitative Differentiation Evidence for (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6): Critical Data Gap Assessment


Insufficient Published Quantitative Comparator Data for Procurement-Driven Differentiation

No quantitative biological activity data (e.g., Ki, IC50, EC50) for the target compound (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6) were identified in the peer-reviewed primary literature, patent databases, or authoritative bioactivity repositories. This absence of data applies to all potential target classes including monoamine transporters (SERT, DAT, NET), sigma receptors, GPCRs, and kinases. The highest-quality available comparator data are cross-study comparable values from the structurally closest evaluated analogue: the 3,4-dichlorophenyl meperidine derivative 7e (a 4-arylpiperidine lacking the benzyl methylene linker present in the target compound). In radioligand binding assays using rat striatum (DAT) and rat brain stem (SERT) tissue preparations, compound 7e exhibited Ki (DAT) = 125 nM, Ki (SERT) ≈ 18.7 nM, with selectivity ratios DAT/SERT = 6.68 and μ/DAT = 16.3 [1]. The 2-naphthyl analogue 7f was the most potent at SERT (Ki = 7.2 nM, DAT/SERT = 158), while meperidine itself showed Ki (SERT) = 41 nM [1]. Critically, the target compound incorporates a benzyl (methylene-bridged) linkage to the piperidine nitrogen rather than the direct phenyl substitution in 7e, and employs a 3-amine rather than a 4-substituted piperidine topology—both structural features that are known from SAR studies to independently modulate transporter affinity and selectivity [1]. Therefore, the quantitative values for 7e cannot be directly attributed to the target compound; they serve only as class-level benchmarks indicating that 3,4-dichloroaryl substitution confers nanomolar-range DAT activity with measurable SERT selectivity in closely related chemotypes. No head-to-head comparison data exist for the target compound versus any of its direct structural analogs (e.g., 2,4-dichlorobenzyl, 2,5-dichlorobenzyl, or 4-chlorobenzyl N-methylpiperidin-3-amines). Prospective purchasers must recognize that quantitative differentiation data sufficient to guide compound selection over analogs are currently unavailable for this specific CAS number.

Monoamine transporter Piperidine SAR DAT selectivity SERT affinity Data gap analysis

Chlorine Substitution Pattern: Class-Level SAR Inferences Without Compound-Specific Validation

Within structurally related piperidine chemical space, the 3,4-dichloro substitution pattern on the aromatic ring is recurrently associated with enhanced monoamine transporter affinity compared to mono-halogenated or unsubstituted analogues. In the meperidine analogue series, the 3,4-dichlorophenyl derivative 7e was the most potent DAT ligand among all aryl-substituted analogues tested (Ki = 125 nM at DAT), and demonstrated the greatest selectivity for DAT over μ-opioid receptors (μ/DAT = 16.3) [1]. In a separate study of 8-thiabicyclo[3.2.1]octane DAT/SERT inhibitors, the 3β-(3,4-dichlorophenyl) analogue inhibited DAT with IC50 = 5.7 nM and SERT with IC50 = 8.0 nM, while a 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue achieved DAT IC50 = 4.5 nM with >800-fold selectivity over SERT [2]. The 2-naphthyl analogue 7f in the meperidine series exhibited the highest SERT affinity (Ki = 7.2 nM) and SERT/DAT selectivity (DAT/SERT = 158), demonstrating that bulkier lipophilic substituents can shift the selectivity profile toward SERT [1]. The target compound's 3,4-dichlorobenzyl motif, combined with an N-methyl-3-aminopiperidine core, positions it in a unique structural niche distinct from all analogues for which quantitative data exist. However, no compound-specific validation exists to confirm that this structural combination yields any quantitative advantage over alternative substitution patterns such as 2,4-dichlorobenzyl, 2,5-dichlorobenzyl, or mono-chlorobenzyl N-methylpiperidin-3-amines.

Halogen SAR Lipophilicity Receptor binding 3,4-dichloro motif

Hollow Data Landscape: Known Unknown Impediments to Compound Selection

A systematic survey of the scientific literature, authoritative databases (PubChem, ChEMBL, BindingDB, IUPHAR Guide to Pharmacology, DrugBank), patent repositories (Google Patents, USPTO, WIPO), and major chemical supplier technical datasheets reveals a complete absence of quantitative biological data for (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride [1][2]. No data are available for any target class including but not limited to: monoamine transporters (SERT, DAT, NET), sigma-1 or sigma-2 receptors, GPCRs (serotonin, dopamine, adrenergic, muscarinic, opioid subtypes), ion channels, kinases (including JAK family enzymes), or cytochrome P450 enzymes. No data exist on solubility, logP/logD, pKa, plasma protein binding, metabolic stability (microsomal or hepatocyte), permeability (PAMPA or Caco-2), hERG liability, or cytotoxicity/cytostatic profiling. The compound appears in several commercial vendor catalogs (CymitQuimica, MolCore, Chemenu, Leyan, ChemSrc) with purity specifications ranging from 95% to 98%, but no vendor provides biological characterization data . This information void means that procurement decisions for this compound must be based solely on intended synthetic utility or prospective screening programs, not on any documented biological differentiation from analogs.

Data availability Procurement risk Assay gap Selectivity profiling ADME/Tox

Prospective Application Scenarios for (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261232-13-6) Based on Available Structural Analogy Evidence


Prospective Screening for Dopamine Transporter (DAT) Ligand Discovery Programs

Based on class-level SAR inferences from the structurally closest analogue with published data—3,4-dichlorophenyl meperidine derivative 7e, which demonstrated Ki (DAT) = 125 nM with DAT/SERT selectivity ratio = 6.68 [1]—this compound may be suitable for inclusion in primary screening cascades targeting the dopamine transporter. However, the presence of a benzyl (methylene-bridged) linker versus the direct phenyl attachment in 7e, and the 3-amine piperidine topology versus the 4-substituted meperidine core, means that actual DAT affinity and selectivity relative to SERT cannot be predicted with confidence from existing data. Users should plan for de novo pharmacological characterization rather than relying on analogue-extrapolated values [1].

Structure-Activity Relationship (SAR) Exploration of N-Benzylpiperidine Monoamine Transporter Ligands

This compound fills a specific and currently uncharacterized structural niche within the broader N-benzylpiperidine monoamine transporter ligand family. Previous SAR studies on 4-benzylpiperidine carboxamides have demonstrated that aromatic ring substituents critically determine SERT/NET/DAT selectivity profiles [2]. The 3,4-dichlorobenzyl substitution pattern, combined with the N-methyl-3-aminopiperidine scaffold, represents a topological variation not yet pharmacologically profiled in published studies. Procurement of this compound would enable systematic head-to-head comparison with regioisomeric dichlorobenzyl analogues (e.g., 2,4-dichloro, 2,5-dichloro) and mono-chlorobenzyl derivatives to establish the quantitative impact of chlorine substitution pattern on transporter binding in this specific chemotype [2].

Exploratory Pharmacology Targeting Neurological or Psychiatric Disorders

Compounds bearing the 3,4-dichlorobenzyl-piperidine motif have been investigated in contexts including antidepressant activity (via norepinephrine uptake inhibition without anticholinergic liability [3]), sigma receptor modulation [4], and triple monoamine reuptake inhibition [5]. The hydrochloride salt form of (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride offers practical advantages in solubility for in vitro assay preparation and in vivo formulation . However, no direct evidence links this specific compound to any of these therapeutic mechanisms. Any application in neurological or psychiatric disease models requires complete de novo target identification and pharmacological validation [3][4][5].

Synthetic Intermediate for Diversification and Library Synthesis

The secondary amine functionality at the piperidine 3-position, combined with the N-methyl group, provides a reactive handle for further chemical diversification through N-acylation, N-sulfonylation, or reductive amination reactions . The 3,4-dichlorobenzyl group can also serve as a substrate for further functionalization via cross-coupling chemistry. The compound may therefore serve as a versatile building block for generating focused libraries of piperidine-based analogs for screening against diverse biological targets. The commercial availability from multiple vendors with purity ≥ 95% supports its procurement for synthetic chemistry applications .

Quote Request

Request a Quote for (3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.